tert-Butyl 3-aminobutanoate
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Overview
Description
tert-Butyl 3-aminobutanoate is an organic compound with the molecular formula C8H17NO2. It is a derivative of butanoic acid, where the carboxyl group is esterified with a tert-butyl group and the alpha carbon is substituted with an amino group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-aminobutanoate can be synthesized through several methods. One common approach involves the esterification of 3-aminobutanoic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or boron trifluoride etherate . The reaction typically requires anhydrous conditions and elevated temperatures to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products. The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-aminobutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
tert-Butyl 3-aminobutanoate is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl 3-aminobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in biochemical pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The tert-butyl group provides steric protection, enhancing the stability and bioavailability of the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-aminobutanoate hydrochloride: A salt form with similar properties but enhanced solubility in water.
tert-Butyl 3-aminopropanoate: A shorter chain analogue with different reactivity and applications.
tert-Butyl 4-aminobutanoate: A longer chain analogue with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both an ester and an amino group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis. Its tert-butyl group provides steric hindrance, enhancing its stability compared to other esters .
Properties
IUPAC Name |
tert-butyl 3-aminobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFNZGWJTHWUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561657 |
Source
|
Record name | tert-Butyl 3-aminobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120686-16-0 |
Source
|
Record name | tert-Butyl 3-aminobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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